4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a combination of cyano, oxazole, isoquinoline, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide likely involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the attachment of the isoquinoline and sulfonamide moieties. Typical reaction conditions might include:
Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of Cyano Group: This might be achieved through nucleophilic substitution reactions using cyanide salts.
Attachment of Isoquinoline and Sulfonamide Moieties: These steps could involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under palladium catalysis.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The sulfonamide group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products might include oxidized isoquinoline derivatives.
Reduction: Products could include primary amines.
Substitution: Products might include substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The sulfonamide group suggests potential as an enzyme inhibitor.
Receptor Binding: The compound might interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: Unique due to its combination of functional groups.
Other Sulfonamides: Similar in having the sulfonamide group but differing in other functional groups.
Isoquinoline Derivatives: Similar in having the isoquinoline moiety but differing in other functional groups.
Uniqueness
Functional Group Combination: The unique combination of cyano, oxazole, isoquinoline, and sulfonamide groups.
Unique applications in various fields due to its distinct chemical properties.
Properties
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICROTZTXIKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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